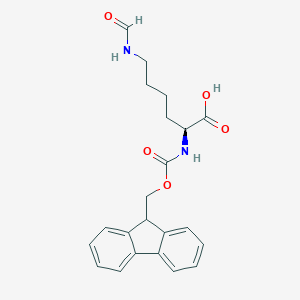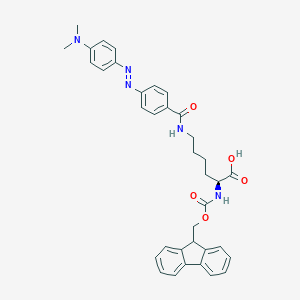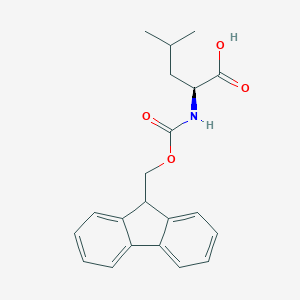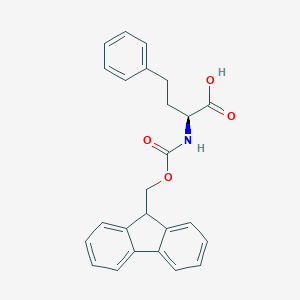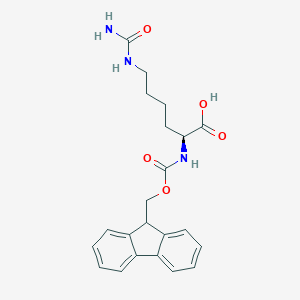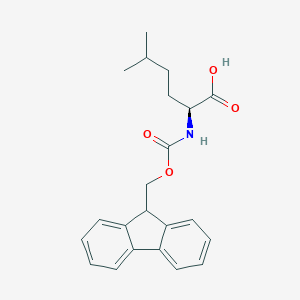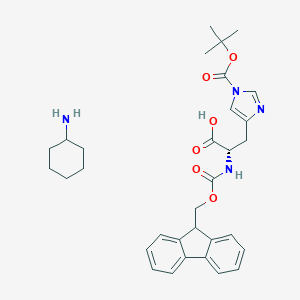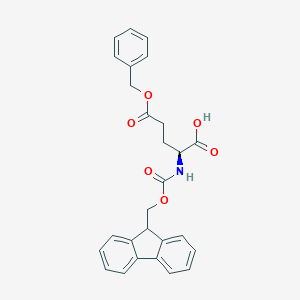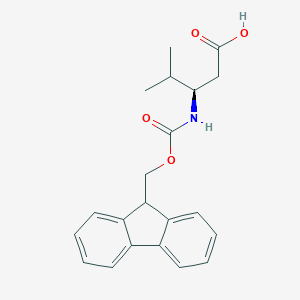
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, also known as Fmoc-Phe-OH, is an important organic compound used in the synthesis of peptides and proteins. It is a derivative of phenylalanine, an essential amino acid, and is used in the solid-phase peptide synthesis (SPPS) method. Fmoc-Phe-OH is the most commonly used amino acid in the field of peptide synthesis and is widely used in the laboratory for research purposes.
Applications De Recherche Scientifique
Scientific Research Applications
Biological and Pharmacological Effects of Reactive Carbonyl Species (RCS)
Reactive carbonyl species (RCS) are critical in the development of chronic diseases. Studies have focused on the sources, types, effects, and therapeutic management of RCS, highlighting the importance of understanding RCS's role in cellular damage and chronic disease development. The research emphasizes the need for effective approaches to prevent diseases associated with RCS, underscoring the compound's utility in exploring RCS-related therapeutic developments (Fuloria et al., 2020).
Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids
The structural differences in carboxylic acids, such as (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, have been analyzed for their effects on antioxidant, antimicrobial, and cytotoxic activities. This research provides insights into how structural modifications of carboxylic acids influence their bioactivity, offering pathways for developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Synthesis and Transformations of Functionalized β-Amino Acid Derivatives
The compound's role in the synthesis of β-amino acid derivatives highlights its importance in drug research and development. This study showcases various synthetic routes to create cyclic β-amino acids and their derivatives, demonstrating the compound's utility in generating new molecular entities for medicinal chemistry (Kiss et al., 2018).
Biomass-Derived Levulinic Acid in Drug Synthesis
The study on levulinic acid, a biomass-derived compound with carboxyl and carbonyl functional groups, underscores the significance of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid in enhancing drug synthesis. The research highlights how such compounds can reduce drug synthesis costs and simplify synthesis steps, marking their potential in medicine (Zhang et al., 2021).
Functionalization Strategies for Carbonaceous Quantum Dots
The functionalization of carbon-based quantum dots using amino acids, including compounds similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, significantly enhances their optical and electrical properties. This research outlines various functionalization techniques, presenting the compound's versatility in creating materials for optoelectronic devices and other applications (Ravi et al., 2021).
Propriétés
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)19(11-20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDMTAMWOIQTOB-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375830 |
Source


|
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid | |
CAS RN |
172695-33-9 |
Source


|
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

